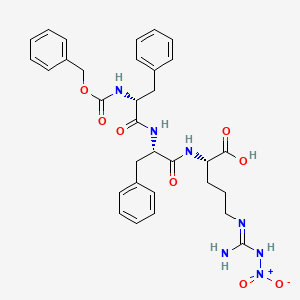
Z-D-Phe-phe-arg(NO2)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-D-Phe-Phe-Arg(NO2)-OH, also known as ZFPR, is a peptide that has attracted the attention of scientists due to its potential therapeutic applications. ZFPR is a synthetic peptide that is derived from the natural proteinase inhibitor, alpha-1-antitrypsin. This peptide has been extensively studied for its ability to inhibit the activity of various enzymes, which makes it a promising candidate for the treatment of a range of diseases.
Wirkmechanismus
Z-D-Phe-phe-arg(NO2)-OH exerts its effects by inhibiting the activity of various enzymes, such as MMPs and uPA. MMPs are a family of enzymes that are involved in the breakdown of extracellular matrix (ECM) proteins, which are essential for cell migration and invasion. uPA is an enzyme that is involved in the activation of plasminogen, which in turn leads to the breakdown of ECM proteins. Inhibition of these enzymes by Z-D-Phe-phe-arg(NO2)-OH can prevent cancer cell invasion and metastasis.
Biochemische Und Physiologische Effekte
Z-D-Phe-phe-arg(NO2)-OH has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer effects, Z-D-Phe-phe-arg(NO2)-OH has also been shown to have anti-inflammatory and anti-angiogenic effects. Z-D-Phe-phe-arg(NO2)-OH can inhibit the activity of various inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Inhibition of these enzymes can reduce inflammation and prevent the development of various inflammatory diseases. Z-D-Phe-phe-arg(NO2)-OH can also inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
Z-D-Phe-phe-arg(NO2)-OH has several advantages for lab experiments. It is a synthetic peptide, which means that it can be easily synthesized and purified in large quantities. Z-D-Phe-phe-arg(NO2)-OH is also relatively stable and can be stored for long periods of time. However, one of the limitations of Z-D-Phe-phe-arg(NO2)-OH is that it can be expensive to synthesize, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of Z-D-Phe-phe-arg(NO2)-OH. One of the most promising directions is the development of Z-D-Phe-phe-arg(NO2)-OH-based therapeutics for the treatment of cancer. Z-D-Phe-phe-arg(NO2)-OH can be modified to improve its stability and bioavailability, which can enhance its therapeutic potential. Another future direction is the study of Z-D-Phe-phe-arg(NO2)-OH in other disease models, such as inflammatory diseases and cardiovascular diseases. Finally, the development of new synthesis methods for Z-D-Phe-phe-arg(NO2)-OH can further improve its availability and reduce its cost.
Synthesemethoden
The synthesis of Z-D-Phe-phe-arg(NO2)-OH involves the use of solid-phase peptide synthesis (SPPS) techniques. SPPS is a widely used method for the synthesis of peptides, which involves the stepwise addition of amino acids to a growing peptide chain. Z-D-Phe-phe-arg(NO2)-OH is synthesized using a resin-bound peptide, which is then cleaved from the resin using an appropriate cleavage agent. The resulting peptide is then purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
Z-D-Phe-phe-arg(NO2)-OH has been extensively studied for its potential therapeutic applications. One of the most promising applications of Z-D-Phe-phe-arg(NO2)-OH is in the treatment of cancer. Z-D-Phe-phe-arg(NO2)-OH has been shown to inhibit the activity of various enzymes that are involved in cancer progression, such as matrix metalloproteinases (MMPs) and urokinase plasminogen activator (uPA). Inhibition of these enzymes can prevent cancer cells from invading surrounding tissues and metastasizing to other parts of the body.
Eigenschaften
IUPAC Name |
(2S)-5-[[amino(nitramido)methylidene]amino]-2-[[(2S)-3-phenyl-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N7O8/c33-31(38-39(45)46)34-18-10-17-25(30(42)43)35-28(40)26(19-22-11-4-1-5-12-22)36-29(41)27(20-23-13-6-2-7-14-23)37-32(44)47-21-24-15-8-3-9-16-24/h1-9,11-16,25-27H,10,17-21H2,(H,35,40)(H,36,41)(H,37,44)(H,42,43)(H3,33,34,38)/t25-,26-,27+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIRYKDNZJXVRL-GMQQYTKMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N7O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-Phe-phe-arg(NO2)-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

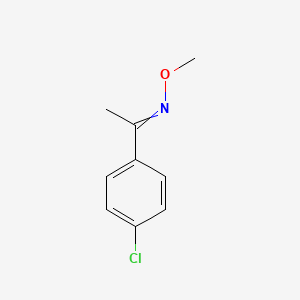
![TOLUENE, [14C]](/img/no-structure.png)
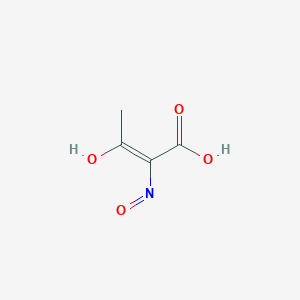
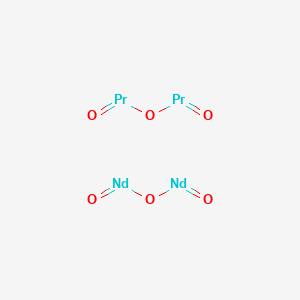
![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1144091.png)
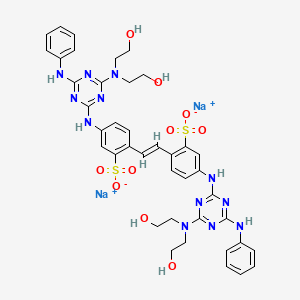
![(2S,4S,7R,8S,9S,12R,13R,16R,18R)-16-hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione](/img/structure/B1144095.png)
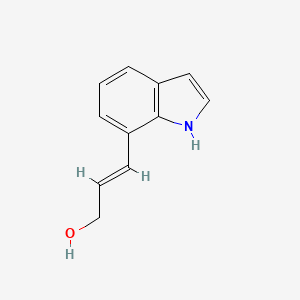
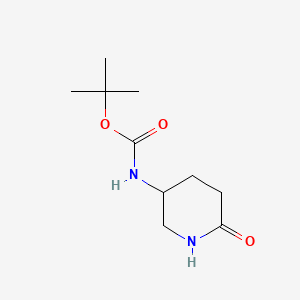
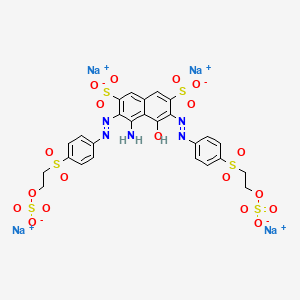
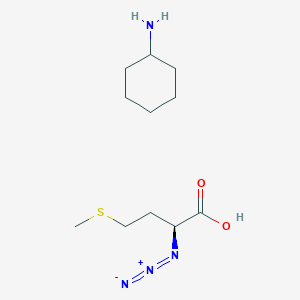
![N-tert-Butoxycarbonylamino-3,4-benzo-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B1144107.png)